molecular formula C11H8Br3N3O B280436 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B280436
M. Wt: 437.91 g/mol
InChI Key: TUGRMCABOSGBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SR9009 is a selective androgen receptor modulator (SARM) that is known to modulate the circadian rhythm and improve metabolic function.

Mechanism of Action

4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide works by binding to and activating the Rev-Erbα protein, which is a transcription factor that plays a key role in the regulation of the circadian rhythm and metabolic processes. When activated, Rev-Erbα binds to specific DNA sequences and regulates the expression of genes involved in these processes. By modulating the activity of Rev-Erbα, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can improve metabolic function and regulate the circadian rhythm.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. In mice, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to increase energy expenditure, reduce body weight, and improve glucose and lipid metabolism. In rats, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve endurance and reduce muscle damage after exercise. In addition, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide for lab experiments is its selectivity for Rev-Erbα, which allows for specific modulation of the circadian rhythm and metabolic processes. In addition, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed. However, one of the limitations of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are a number of potential future directions for research on 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective Rev-Erbα agonists that could have improved efficacy and safety profiles. In addition, further studies are needed to explore the potential applications of 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide in human metabolic disorders and circadian rhythm regulation. Finally, the development of novel delivery methods for 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide could improve its bioavailability and reduce the need for frequent dosing.

Synthesis Methods

4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 2,4-dibromobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then subjected to a series of reactions, including acetylation, reduction, and deprotection, to yield 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, metabolic disorders, and circadian rhythm regulation. In sports, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve endurance and stamina by increasing the number of mitochondria in muscle cells, which results in increased energy production. In metabolic disorders such as obesity and type 2 diabetes, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to improve glucose and lipid metabolism by increasing the activity of genes involved in these processes. In circadian rhythm regulation, 4-bromo-N-(2,4-dibromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the expression of genes involved in the regulation of the biological clock, which could have implications for the treatment of sleep disorders and jet lag.

properties

Molecular Formula

C11H8Br3N3O

Molecular Weight

437.91 g/mol

IUPAC Name

4-bromo-N-(2,4-dibromophenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H8Br3N3O/c1-17-5-8(14)10(16-17)11(18)15-9-3-2-6(12)4-7(9)13/h2-5H,1H3,(H,15,18)

InChI Key

TUGRMCABOSGBRC-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

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